3-(3-fluorophenyl)-1H-indazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-1H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCQHUEBDOIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC3=C2C=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of 3 3 Fluorophenyl 1h Indazol 7 Amine Analogs
Established Synthetic Pathways to the 1H-Indazole Core Structure
The construction of the 1H-indazole ring system is a foundational aspect of synthesizing the target compound and its derivatives. This process relies on various cyclization reactions and subsequent functionalization.
Cyclization Reactions for Indazole Scaffold Construction
The formation of the indazole core can be achieved through several established cyclization methods, often involving intramolecular bond formation.
A prevalent strategy involves the palladium-catalyzed intramolecular amination of hydrazone derivatives. oup.com For instance, 2-bromophenyl hydrazones can undergo cyclization in the presence of a palladium catalyst, such as Pd2(dba)3 or Pd(OAc)2, and a suitable base like cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu). oup.com This method is valued for its mild reaction conditions and good functional group tolerance, allowing for the synthesis of various 3-substituted indazoles. oup.com
Another widely used approach is the condensation of an o-halobenzaldehyde or ketone with hydrazine (B178648) . chemicalbook.com This can be followed by an intramolecular Ullmann-type reaction, particularly in a scalable synthesis, where a hydrazone intermediate is cyclized using copper catalysis. thieme-connect.com
Diazotization-cyclization protocols represent another class of reactions for indazole synthesis. Starting from o-toluidine, diazotization with sodium nitrite (B80452) (NaNO2) in acetic acid leads to ring closure to form 1H-indazole. chemicalbook.com Similarly, this method can be applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com
More contemporary methods include electrochemical radical cyclization of arylhydrazones, which offers a sustainable approach to forming the Csp2–H/N–H bond necessary for the indazole ring. rsc.org Additionally, [3+2] cycloaddition reactions between diazo compounds and arynes provide an efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org
A summary of common cyclization strategies is presented in the table below.
| Starting Material Type | Reaction Name/Type | Key Reagents | Notes | Reference |
| 2-Halophenyl Hydrazones | Palladium-catalyzed Intramolecular Amination | Pd2(dba)3 or Pd(OAc)2, Base (e.g., Cs2CO3) | Mild conditions, good functional group tolerance. | oup.com |
| o-Halobenzaldehydes/Ketones | Condensation/Intramolecular Ullmann Reaction | Hydrazine, Copper catalyst | Scalable approach. | chemicalbook.comthieme-connect.com |
| o-Toluidine / o-Alkynylanilines | Diazotization-Cyclization | NaNO2, Acetic Acid | Classic and versatile method. | chemicalbook.com |
| Arylhydrazones | Electrochemical Radical Cyclization | Electrochemical cell, HFIP (solvent) | Sustainable, uses anodic oxidation. | rsc.org |
| Diazo Compounds and Arynes | [3+2] Cycloaddition | CsF or TBAF | Direct and efficient for substituted indazoles. | organic-chemistry.org |
Amine Functionalization Approaches at the Indazole Moiety
Introducing an amine group, particularly at the C7 position, is a critical step. Direct amination of an existing indazole ring can be challenging. Therefore, a common strategy involves constructing the ring from a precursor that already contains a nitrogen-based functional group that can be converted to an amine.
One of the most effective methods for synthesizing 3-aminoindazoles is the reaction of 2-halobenzonitriles with hydrazine . nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the halide, followed by cyclization to form the 3-aminoindazole ring. This approach is particularly effective with 2-fluoro or 2-chlorobenzonitriles. nih.govmdpi.com For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate (B1144303) upon refluxing to yield 5-bromo-1H-indazol-3-amine in high yield. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide another route. rasayanjournal.co.in This can involve coupling a halo-indazole with an amine equivalent, like benzophenone (B1666685) imine, which can then be hydrolyzed to reveal the primary amine. rasayanjournal.co.in
Furthermore, 3-aminoindazoles can be prepared through a copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters, which involves a cascade coupling-condensation process. organic-chemistry.org
Synthesis of 3-(3-fluorophenyl)-1H-indazol-7-amine: Precursor and Reaction Mechanisms
The synthesis of the specific target molecule, this compound, involves a multi-step sequence that combines the formation of the indazole core with the introduction of the 3-fluorophenyl and 7-amine substituents.
Key Synthetic Steps and Reaction Conditions
A plausible and efficient synthetic route to 7-amino-substituted indazoles often starts with a suitably substituted benzonitrile. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related structure, begins with 2,6-dichlorobenzonitrile. mdpi.com This precursor undergoes regioselective bromination, followed by cyclization with hydrazine. mdpi.com The reaction with hydrazine hydrate, typically in a solvent like 2-MeTHF at elevated temperatures (e.g., 105 °C), leads to the formation of the desired 3-aminoindazole through a regioselective SNAr cyclization. mdpi.com
To synthesize this compound, a strategy could involve:
Formation of a 7-nitro-indazole intermediate : A common approach is to start with a precursor like 2-fluoro-3-nitrobenzonitrile. Reaction with hydrazine would lead to the formation of 7-nitro-1H-indazol-3-amine.
Introduction of the 3-fluorophenyl group : This can be achieved via a Sandmeyer-type reaction on the 3-amino group, converting it to a diazonium salt and then coupling it with a suitable reagent, or more commonly, by building the indazole with the aryl group already in place. A more direct route involves the reaction of a 2-amino-2'-fluoro-3'-nitrobenzophenone derivative with a reducing agent that facilitates reductive cyclization.
Reduction of the nitro group : The 7-nitro group can then be reduced to the 7-amine using standard reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C).
A related synthesis of 1H-indazole-3-amine derivatives involves starting with 5-bromo-2-fluorobenzonitrile, which is first cyclized with hydrazine to give 5-bromo-1H-indazol-3-amine. nih.gov This intermediate then undergoes a Suzuki coupling reaction with a substituted boronic acid (e.g., 3-fluorophenylboronic acid) to introduce the aryl group at the desired position. nih.gov The Suzuki reaction is typically catalyzed by a palladium complex like PdCl2(dppf)2 with a base such as Cs2CO3. nih.gov Subsequent functionalization at the amine group can then be performed. nih.gov
Regioselectivity and Stereochemical Considerations in Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted indazoles. During the cyclization of substituted hydrazines with keto enamines, the choice of solvent can influence the formation of 1-substituted versus 2-substituted indazoles. For example, using toluene (B28343) as a solvent can enhance the regioselective formation of 1-substituted spiroindazoles. nih.gov
In the synthesis of 7-aminoindazoles from precursors like 3-bromo-2,6-dichlorobenzonitrile, the cyclization with hydrazine is highly regioselective. mdpi.com Hydrazine preferentially attacks the carbon bearing the chlorine at the 2-position, leading to the desired 7-bromo-4-chloro-1H-indazol-3-amine, rather than the other possible isomer. mdpi.com This selectivity is governed by the electronic and steric environment of the reaction center.
The formation of pyrazolo[4,3-c]pyridines (5-azaindazoles) through the intramolecular amination of 5-acyl-4-pyridones with hydrazines also proceeds with high regioselectivity. rsc.org The structure of the final product is determined by which nitrogen of the hydrazine molecule participates in the initial condensation and subsequent cyclization.
As this compound is an achiral molecule, stereochemical considerations are not relevant to the final product itself, but they can be important if chiral derivatives are synthesized.
Design and Synthesis of Novel this compound Derivatives
The this compound scaffold serves as a template for creating new derivatives with potentially enhanced properties. The design of these novel compounds often involves modifying the amine group or substituting other positions on the indazole ring.
A common strategy is to use the 7-amino group as a handle for further functionalization. For example, acylation of the amine with reagents like chloroacetic anhydride (B1165640) can introduce a reactive handle. nih.gov This new intermediate can then be coupled with various nucleophiles, such as thiophenols or piperazines, to generate a library of derivatives. nih.gov
For instance, a study on 1H-indazole-3-amine derivatives involved synthesizing a series of compounds where different substituents were introduced at the C-5 position via Suzuki coupling. nih.gov The 3-amino group was then acylated, and subsequently coupled with various piperazine (B1678402) derivatives. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationship.
Another approach involves the synthesis of novel amine derivatives of related heterocyclic systems, which can provide insights applicable to indazoles. For example, novel amine derivatives of a 2-(4-fluorophenyl)-pyridine compound were synthesized by creating an intermediate with a chloromethyl group, which was then substituted with various amines. researchgate.net This highlights a general strategy of creating an electrophilic site on the core structure to allow for reaction with a diverse set of nucleophilic amines.
The table below shows examples of derivatization strategies.
| Parent Scaffold Position | Reaction Type | Reagents | Resulting Moiety | Reference |
| C5-Position | Suzuki Coupling | Arylboronic acids, PdCl2(dppf)2, Cs2CO3 | C5-Aryl group | nih.gov |
| 3-Amine | Acylation | Chloroacetic anhydride, Na2CO3 | N-(Indazol-3-yl)-2-chloroacetamide | nih.gov |
| Acylated 3-Amine | Nucleophilic Substitution | Piperazine derivatives, K2CO3 | N-(Indazol-3-yl)-2-(piperazin-1-yl)acetamide | nih.gov |
These synthetic and derivatization strategies provide a robust framework for the creation and exploration of this compound and its analogs for various applications.
An in-depth analysis of the synthetic pathways and chemical modifications of this compound and its analogs reveals a landscape of strategic chemical innovation. Researchers employ a variety of methods to construct and diversify this core structure, aiming to systematically explore its biological potential through carefully designed structure-activity relationship (SAR) studies.
1 Strategies for Structural Modification and Diversification
The generation of diverse analogs of this compound hinges on several key synthetic strategies. These approaches focus on the construction of the core indazole ring, the introduction of the 3-aryl moiety, and the modification of the 7-amino group and other positions on the heterocyclic scaffold.
A prevalent method for constructing the 3-aminoindazole core begins with appropriately substituted 2-fluorobenzonitriles or 2-halobenzonitriles. For instance, a practical synthesis for a related intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, starts from 2,6-dichlorobenzonitrile. mdpi.com This precursor undergoes regioselective bromination followed by cyclization with hydrazine. mdpi.comchemrxiv.org This pathway, which involves an initial nucleophilic attack by hydrazine on either the cyano group or an activated chloro position followed by intramolecular cyclization, provides a robust route to substituted 3-aminoindazoles. mdpi.com A similar strategy involves the reflux of a starting material like 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield a 5-bromo-1H-indazol-3-amine intermediate. nih.gov
Once the indazole core is formed, palladium-catalyzed cross-coupling reactions are a cornerstone for introducing the 3-aryl group. The Suzuki-Miyaura coupling is frequently employed, reacting a halogenated indazole intermediate (e.g., a 3-bromo or 3-iodo-indazole) with a substituted phenylboronic acid, such as (3-fluorophenyl)boronic acid. nih.govresearchgate.net This method is highly versatile for creating a library of 3-arylindazoles by simply varying the boronic acid coupling partner. nih.gov An alternative and powerful strategy is the direct C-H arylation of the indazole C-3 position with aryl halides, which provides a more atom-economical route to the desired 3-arylindazoles. nih.gov
Further diversification is commonly achieved by modifying the 7-amino group. A frequent strategy involves acylation of the amine. For example, the 7-amino group can be reacted with agents like chloroacetic anhydride under basic conditions. nih.gov The resulting chloroacetyl intermediate serves as a versatile handle for subsequent coupling with various nucleophiles, such as substituted thiophenols or piperazines, to generate a wide array of amide-linked derivatives. nih.govresearchgate.net
Modification at the N1 position of the indazole ring represents another key diversification strategy. This is often accomplished by reacting the N-H of the indazole with electrophiles. For example, treatment with various phenyl isocyanates leads to the formation of N-phenyl-1H-indazole-1-carboxamide derivatives, introducing significant structural diversity. researchgate.net Additionally, derivatization can begin from a different functional group at the C3 position. For example, 1H-indazole-3-carboxylic acid can be converted to its methyl ester and then to a hydrazide. jocpr.com This hydrazide intermediate can then be coupled with various substituted aryl acids to produce a series of N'-acylhydrazide derivatives, effectively diversifying the C3 substituent. jocpr.com
2 Directed Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of this compound is often guided by the objective of establishing clear structure-activity relationships (SAR). This involves the systematic modification of the parent structure to understand how specific chemical features influence biological activity, such as anticancer or antiparasitic effects. nih.govnih.gov
One major focus of SAR studies is the substitution pattern on the 3-phenyl ring. By synthesizing a series of compounds where the position and nature of substituents on this ring are varied, researchers can probe the electronic and steric requirements for optimal target engagement. For instance, in a study of 1H-indazole-3-amine derivatives, various substituted boronic acids were used in Suzuki coupling reactions to produce a range of 3-aryl analogs. nih.gov The subsequent evaluation of these compounds against different cancer cell lines revealed that the nature of the substituent on the 3-phenyl ring significantly impacted their cytotoxic potency. nih.gov
Another critical area for SAR exploration is the modification of the 7-amino group. In one study, a series of amide-linked hybrids were created by first acylating the 7-amino group and then coupling the intermediate with a library of thiophenols and piperazines. nih.govresearchgate.net This allowed for a systematic investigation of how different substituents at the end of this side chain affect antitumor activity. The results, summarized in the table below, showed that specific combinations of substituents led to compounds with potent and selective activity against certain cancer cell lines. nih.gov For example, compound 6o from one such study, which features a specific piperazine moiety, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and showed good selectivity over normal cells. nih.govresearchgate.net
| Compound | Modification Strategy | Target Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 5k | Thiophenol derivative at 7-aminoacyl chain | Hep-G2 | 3.32 | nih.gov |
| 6a | Piperazine derivative at 7-aminoacyl chain | K562 | 5.19 | nih.gov |
| 6o | Piperazine derivative at 7-aminoacyl chain | K562 | 5.15 | nih.govresearchgate.net |
| 1c | N-phenyl-1H-indazole-1-carboxamide | Mean GI₅₀ (NCI-60) | 1.90 | researchgate.net |
Similarly, directed synthesis has been used to probe the importance of the indazole N1 position. The creation of N-phenyl-1H-indazole-1-carboxamides, for example, led to the identification of compound 1c as a potent antiproliferative agent, with growth inhibitory (GI₅₀) values in the low micromolar and even nanomolar range against colon and melanoma cell lines. researchgate.net Further investigation showed that this compound caused a significant increase of cells in the G0-G1 phase of the cell cycle, demonstrating how targeted synthesis can lead to compounds with specific mechanisms of action. researchgate.net
While not featuring a 3-phenyl group, studies on related scaffolds like 3-ethynyl-1H-indazoles also exemplify the principles of directed synthesis for SAR. In this case, the ethynyl-indazole core was linked to an aniline (B41778) group, and substitutions on the aniline's phenyl ring were varied. nih.gov The resulting analogs showed low micromolar inhibition of the PI3K signaling pathway, highlighting how systematic structural changes can be used to map the requirements for kinase inhibition. nih.gov These studies collectively underscore the power of directed synthesis in building a comprehensive understanding of the SAR for the indazole scaffold, paving the way for the rational design of more potent and selective therapeutic agents.
Computational and Theoretical Investigations of 3 3 Fluorophenyl 1h Indazol 7 Amine
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Based on studies of similar indazole derivatives, the binding mode of 3-(3-fluorophenyl)-1H-indazol-7-amine is anticipated to be anchored by key interactions involving the indazole core and its substituents. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in various kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring and the 7-amino group are likely to act as hydrogen bond donors and acceptors, a common feature in the binding of indazole-based compounds to protein kinases. researchgate.net
Interactive Table: Predicted Binding Interactions for this compound
| Interacting Group | Type of Interaction | Potential Protein Residue Partners |
|---|---|---|
| Indazole N1-H | Hydrogen Bond Donor | Carbonyl oxygen of backbone |
| Indazole N2 | Hydrogen Bond Acceptor | Amide proton of backbone |
| 7-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| 3-Fluorophenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Drawing parallels from docking studies on various indazole-based inhibitors, key interacting residues for this compound would likely reside in the ATP-binding pocket of protein kinases. For example, studies on 1H-indazole-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors have highlighted the importance of interactions with the hinge region of the kinase. nih.gov
In the context of Cyclooxygenase-2 (COX-2) inhibition, another target for indazole derivatives, compounds with a difluorophenyl group have shown significant binding energies. researchgate.net This suggests that this compound could potentially bind effectively within the active site of COX-2, with the fluorophenyl group occupying a hydrophobic pocket. Key residues in such interactions often include non-polar amino acids like Leucine, Valine, and Isoleucine, as well as polar residues like Serine and Threonine that can form hydrogen bonds. jocpr.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes.
MD simulations of indazole derivatives have demonstrated that these compounds can achieve stable conformations within the active sites of their target proteins. nih.gov For this compound, simulations would likely reveal that the indazole core remains relatively rigid, providing a stable scaffold for the interacting substituents. The 3-fluorophenyl group, connected by a single bond, would exhibit some rotational freedom, allowing it to adopt an optimal orientation to maximize interactions within the binding pocket. The stability of the complex would be indicated by low root-mean-square deviation (RMSD) values of the ligand and protein backbone over the simulation period. mdpi.com
The binding of a ligand can induce conformational changes in the target protein, which can be critical for its biological function. MD simulations of indazole-based inhibitors have shown that they can stabilize specific conformations of the protein. nih.gov For this compound, its binding might induce a more compact structure around the active site, leading to inhibition. Analysis of the root-mean-square fluctuation (RMSF) of protein residues during an MD simulation can pinpoint regions of the protein that become more or less flexible upon ligand binding. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions.
DFT studies on indazole derivatives have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. For this compound, the presence of the electron-donating amino group at the 7-position and the electron-withdrawing fluorine atom on the phenyl ring would influence the electronic distribution across the molecule.
The amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the fluorophenyl group would modulate the LUMO energy. The molecular electrostatic potential (MEP) map would likely show negative potential (red regions) around the nitrogen atoms and the fluorine atom, indicating sites for electrophilic attack, and positive potential (blue regions) around the amino and indazole N-H protons, indicating sites for nucleophilic attack. asianresassoc.org These electronic features are critical in determining the nature and strength of intermolecular interactions with a biological target.
Interactive Table: Predicted Electronic Properties of this compound
| Property | Predicted Influence of Substituents | Implication for Reactivity/Binding |
|---|---|---|
| HOMO Energy | Increased by 7-amino group | Enhanced nucleophilicity, potential for charge-transfer interactions |
| LUMO Energy | Modulated by 3-fluorophenyl group | Influences electron-accepting capability |
| HOMO-LUMO Gap | Likely narrowed | Increased chemical reactivity |
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties that are crucial for drug design and development. For indazole derivatives, DFT calculations can elucidate the molecule's geometry, electronic distribution, and frontier molecular orbitals, which are fundamental to its interaction with biological targets.
DFT calculations are used to optimize the molecular geometry of a compound to its lowest energy state. From this optimized structure, various electronic properties can be calculated. Key properties include the molecular electrostatic potential (MESP), which maps the charge distribution and identifies regions prone to electrophilic or nucleophilic attack, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on related heterocyclic compounds demonstrate the utility of DFT in correlating theoretical properties with observed biological activity. researchgate.net
Table 1: Typical Molecular Properties Calculated Using DFT This table is illustrative of properties typically calculated for heterocyclic compounds and is not specific to this compound.
| Property | Description | Significance in Drug Design |
| Optimized Geometry | The most stable 3D arrangement of the atoms in the molecule. | Provides the foundational structure for docking and pharmacophore studies. |
| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, crucial for understanding non-covalent interactions with a target receptor. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small energy gap is associated with higher chemical reactivity and lower kinetic stability. |
Reactivity and Stability Predictions of this compound
The reactivity and stability of a drug candidate are critical parameters. DFT calculations provide direct insights into chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap generally implies that less energy is required to excite an electron, making the molecule more reactive.
Beyond intrinsic chemical reactivity, the stability of a compound within a biological system, particularly when bound to its target protein, is essential for its therapeutic effect. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can predict the stability of a ligand-protein complex. For instance, in studies of other 1H-indazole analogs, MD simulations were performed to evaluate their stability within the active site of enzymes like Cyclooxygenase-2 (COX-2). researchgate.netmdpi.com A stable complex, characterized by minimal fluctuations in the ligand's position (low Root Mean Square Deviation, RMSD) over the simulation period, suggests a favorable and sustained binding interaction. mdpi.com Such analyses can confirm that the compound remains securely in the binding pocket, which is a prerequisite for sustained biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). For indazole derivatives, various QSAR models have been developed to predict their potency against different biological targets, such as leukocyte-specific protein tyrosine kinase (Lck). researchgate.netdovepress.com
The process involves several key steps:
Data Set Preparation : A series of structurally related compounds, such as 1H-indazol-amine derivatives, is collected along with their measured biological activities. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Molecular Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape).
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov
Validation : The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation (e.g., leave-one-out), yielding a cross-validated correlation coefficient (q² or r²cv). External validation is performed by using the model to predict the activity of the test set compounds, which were not used in model creation. researchgate.net
A successful QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) model developed for N-4-Pyrimidinyl-1H-indazol-4-amine Lck inhibitors, can achieve high statistical significance, with a strong correlation coefficient (r²) and cross-validation coefficient (r²cv) indicating a robust and predictive model. researchgate.netdovepress.com
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity of the compounds. These descriptors provide crucial insights for optimizing lead compounds. In 3D-QSAR methods like CoMFA, these insights are often visualized as contour maps. dovepress.com
For indazole derivatives, QSAR studies have identified several important descriptor classes:
Steric Descriptors : These relate to the size and shape of the molecule. CoMFA contour maps can show regions where bulky substituents increase activity (favorable, often colored green) and regions where they decrease activity (unfavorable, often colored yellow). dovepress.com
Electrostatic Descriptors : These describe the electronic properties of the molecule. Contour maps can highlight areas where positive charge is favorable (blue contours) or where negative charge is favorable (red contours), guiding the placement of electron-donating or electron-withdrawing groups.
Hydrophobic Descriptors : These quantify the water-fearing character of different parts of the molecule, which is critical for membrane permeability and binding to hydrophobic pockets in a receptor.
Topological and Connectivity Indices : These descriptors encode information about the branching and connectivity of the molecular structure.
Table 2: Common Physicochemical Descriptors in QSAR Studies of Indazole Analogs
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Activity |
| Electronic | Partial Charges, Dipole Moment | Distribution of electrons, polarity. | Governs electrostatic and hydrogen bonding interactions with the target. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Kappa Shape Indices | Size, shape, and volume of the molecule. | Influences how the molecule fits into the binding site (steric hindrance/complementarity). |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. | Affects membrane transport and hydrophobic interactions within the binding pocket. |
| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | 3D spatial distribution of steric bulk and charge. | Provides a detailed 3D map of structural requirements for optimal binding. dovepress.com |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov
Definition of Essential Features for Biological Activity
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential structural features responsible for a molecule's biological activity. nih.gov For the indazole scaffold, which is prevalent in many biologically active compounds, several key pharmacophoric features have been identified through computational studies. mdpi.comugm.ac.id The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding fragment" for many protein kinases. ugm.ac.id
Based on studies of various indazole derivatives, the essential features for biological activity can be defined as follows:
Hydrogen Bond Donor (HBD) : The N-H group of the indazole ring is a critical hydrogen bond donor. This feature is often essential for anchoring the molecule in the hinge region of protein kinases.
Hydrogen Bond Acceptor (HBA) : The sp²-hybridized nitrogen atom in the pyrazole (B372694) part of the indazole ring acts as a hydrogen bond acceptor.
Aromatic/Hydrophobic Region : The fused benzene (B151609) ring of the indazole core and the attached phenyl group (the 3-fluorophenyl group in this case) provide crucial hydrophobic and aromatic interactions (e.g., π-π stacking) with nonpolar residues in the target's binding pocket. researchgate.net
A pharmacophore model for an estrogen receptor alpha (ERα) inhibitor based on an indazole analog was found to consist of one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features. researchgate.net These models can be used as 3D queries to search large chemical databases (virtual screening) to identify novel molecules that possess the same essential features and are therefore likely to be active. nih.gov
Table 3: Essential Pharmacophoric Features of the Indazole Scaffold
| Pharmacophoric Feature | Structural Origin in this compound | Role in Biological Interaction |
| Hydrogen Bond Donor | N1-H of the indazole ring | Anchors the molecule to key residues (e.g., backbone amides in a kinase hinge region). |
| Hydrogen Bond Acceptor | N2 of the indazole ring | Forms hydrogen bonds with donor groups in the active site. |
| Aromatic Ring | Fused benzene ring; 3-fluorophenyl substituent | Participates in π-π stacking or hydrophobic interactions with aromatic/aliphatic residues. |
| Hydrophobic Feature | Phenyl ring and indazole core | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. researchgate.net |
| Amine Group | 7-amino group | Can act as an additional hydrogen bond donor or a point for salt bridge formation. |
In Silico Identification of Potent Analogs
The quest for more potent and selective therapeutic agents often involves the rational design and virtual screening of analogs of a lead compound. For the 1H-indazole scaffold, a privileged structure in medicinal chemistry, various computational techniques are employed to identify promising derivatives. nih.gov These methods include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling.
Molecular docking studies are a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a target receptor. In the case of indazole derivatives, which are known to inhibit various protein kinases, docking simulations can elucidate key binding interactions within the ATP-binding site. nih.govresearchgate.net For instance, studies on indazole-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) have demonstrated the importance of hydrogen bonding and hydrophobic interactions in achieving high binding affinity. biotech-asia.org While specific docking studies on this compound are not extensively reported in the reviewed literature, the general principles derived from related indazole analogs are highly applicable.
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of untested compounds and guide the design of new analogs with improved potency. For example, a 3D-QSAR study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck) revealed crucial steric and electrostatic fields that influence inhibitory activity. researchgate.net Such analyses can highlight the structural features of the this compound scaffold that are critical for its biological effects and suggest modifications to enhance these effects.
Virtual screening of large compound libraries is another powerful tool for identifying novel and potent analogs. This can be achieved through both ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify others with similar properties, while structure-based virtual screening uses the three-dimensional structure of the biological target to dock and score potential ligands. For indazole derivatives, both strategies have been successfully employed to identify novel kinase inhibitors. nih.gov
The following table summarizes representative computational data for a selection of indazole derivatives, illustrating the types of parameters and results obtained from in silico studies. It is important to note that these are examples from broader studies on indazole scaffolds and not specific analogs of this compound, for which dedicated computational studies are less prevalent in the public domain.
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity (pIC50) | Reference |
| SMO | VEGFR-2 (PDB: 4AGD) | -6.99 | - | - | biotech-asia.org |
| SBS | VEGFR-2 (PDB: 4AGD) | -6.96 | - | - | biotech-asia.org |
| SOT | VEGFR-2 (PDB: 4AGD) | -6.88 | - | - | biotech-asia.org |
| SS | VEGFR-2 (PDB: 4AG8) | -7.39 | - | - | biotech-asia.org |
| SSA | VEGFR-2 (PDB: 4AG8) | -6.71 | - | - | biotech-asia.org |
| SMO | VEGFR-2 (PDB: 4AG8) | -6.70 | - | - | biotech-asia.org |
| Compound 21 | Chek1 | - | - | 0.30 nM (IC50) | researchgate.net |
| Compound 23 | Lck | - | - | - | researchgate.net |
Through the iterative process of computational design, synthesis, and biological evaluation, researchers can systematically explore the chemical space around the this compound core to identify analogs with superior potency and selectivity. These in silico methods not only accelerate the discovery process but also provide a deeper understanding of the molecular determinants of biological activity.
Biological Activity and Mechanistic Studies of 3 3 Fluorophenyl 1h Indazol 7 Amine
In Vitro Assessment of Biological Activities
The indazole scaffold has been the foundation for developing numerous compounds with diverse biological activities, evaluated through a range of in vitro assays.
Enzyme Inhibition Assays (e.g., Kinases: VEGFR-2, FGFR, EGFR, ALK, IKK1, Haspin, Clk4, PI3K pathway components; COX-2)
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.org
Kinase Inhibition
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov The indazole core is found in clinically approved VEGFR-2 inhibitors like pazopanib (B1684535) and axitinib. mdpi.com Numerous studies have reported the design and synthesis of novel indazole derivatives with potent VEGFR-2 inhibitory activity. nih.govmdpi.comdovepress.com For example, one study designed a series of indazole derivatives, with the most potent compound, 30 , inhibiting VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov Another series of dimethoxyquinazoline-indazole-aryl-urea derivatives also exhibited excellent VEGFR-2 kinase inhibition. mdpi.com
FGFR: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is implicated in various cancers, making it a significant therapeutic target. nih.govnih.gov Structure-based design has led to the identification of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range. nih.gov Further optimization has yielded potent inhibitors, such as a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative with an IC₅₀ of 15.0 nM against FGFR1. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as an FGFR1 inhibitor with an IC₅₀ value of 100 nM. benthamdirect.com
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and indazole-based compounds have been developed as potent inhibitors, including those effective against drug-resistant mutants. nih.govacs.org A 1H-indazole analogue, compound 107 , was identified as a highly active inhibitor against the L858R/T790M double mutant of EGFR with an IC₅₀ value of 0.07 μM. nih.gov Another derivative, compound 128 , showed potent inhibitory activity against H1975 and HCC827 cancer cell lines with EC₅₀ values of 191 nM and 22 nM, respectively. nih.gov
ALK: Anaplastic Lymphoma Kinase (ALK) is a driver of certain cancers, particularly non-small cell lung cancer. mdpi.comresearchgate.net The 3-aminoindazole scaffold has been a starting point for developing novel ALK inhibitors. nih.gov This effort led to the discovery of entrectinib (compound 127 ), which demonstrated high activity against ALK with an IC₅₀ value of 12 nM. nih.gov
IKK1: While direct inhibition of IKK1 by specific indazole derivatives is not prominently documented, research into the broader NF-κB pathway, where IKK is a central kinase, has identified small molecules that inhibit DNA damage-induced NF-κB activation. nih.gov These inhibitors were found to target CLK2 and CLK4, which act as upstream regulators of IKK and NF-κB activity. nih.gov
Haspin and Clk4: Haspin and CDC-like kinase 4 (Clk4) are kinases involved in cell cycle regulation and are considered potential anticancer targets. bohrium.comresearchgate.netuni-saarland.de Novel N1-benzoylated 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective inhibitors. bohrium.comresearchgate.net Compound 18 (2-acetyl benzoyl) from this series showed a preference for inhibiting Clk4 and haspin with IC₅₀ values of 0.088 μM and 0.542 μM, respectively. bohrium.com Compound 19 (4-acetyl benzoyl) was highly selective for haspin with an IC₅₀ of 0.155 μM. bohrium.com
PI3K Pathway Components: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. nih.govnih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to inhibit this pathway. nih.govresearchgate.net The derivative W24 exhibited broad-spectrum antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM. nih.gov
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in malignant tissues. nih.govresearchgate.net Several indazole-based series have been developed as selective COX-2 inhibitors. nih.govnih.gov One such derivative, compound 16 , displayed effective COX-2 inhibitory activity with an IC₅₀ of 0.409 µM and high selectivity over the COX-1 isoform. nih.govnih.gov Some 2,3-diphenyl-2H-indazole derivatives have also shown in vitro inhibitory activity against human COX-2. mdpi.com
Table 1: Selected Enzyme Inhibition Data for Indazole Derivatives
| Derivative/Compound | Target Enzyme | IC₅₀ Value | Source(s) |
|---|---|---|---|
| Compound 30 | VEGFR-2 | 1.24 nM | nih.gov |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | nih.gov |
| Compound 107 | EGFR (L858R/T790M) | 0.07 µM | nih.gov |
| Entrectinib (Compound 127 ) | ALK | 12 nM | nih.gov |
| Compound 18 | Clk4 | 0.088 µM | bohrium.com |
| Compound 19 | Haspin | 0.155 µM | bohrium.com |
| Compound W24 | PI3K/AKT/mTOR Pathway | 0.43-3.88 µM (Cellular) | nih.gov |
Receptor Binding Profiling (e.g., CB1 receptors)
There is currently a lack of specific published research detailing the binding profiles of 3-(3-fluorophenyl)-1H-indazol-7-amine or related indazole derivatives with cannabinoid (CB1) receptors.
Antiproliferative Activity in Cancer Cell Lines
Consistent with their activity as kinase inhibitors, many indazole derivatives exhibit potent antiproliferative effects against a variety of human cancer cell lines. nih.gov
A series of 3-(pyrrolopyridin-2-yl)indazole derivatives showed strong potency against the HL60 (leukemia) cell line, with compound 93 being the most potent, showing IC₅₀ values of 8.3 nM against HL60 and 1.3 nM against HCT116 (colon cancer) cells. nih.gov
The 3-amino-1H-indazole derivative W24 , which targets the PI3K/AKT/mTOR pathway, demonstrated broad-spectrum antiproliferative activity against HT-29 (colon), MCF-7 (breast), A-549 (lung), and HGC-27 (gastric) cancer cells. nih.gov
The EGFR inhibitor 128 was active against H1975 (lung cancer) and HCC827 (lung cancer) cell lines. nih.gov
Potent haspin inhibitors 5 and 21 effectively inhibited the growth of the NCI-60 panel of cancer cell lines. uni-saarland.de
Table 2: Antiproliferative Activity of Selected Indazole Derivatives
| Derivative/Compound | Cell Line | Cancer Type | IC₅₀ Value | Source(s) |
|---|---|---|---|---|
| Compound 93 | HL60 | Leukemia | 8.3 nM | nih.gov |
| Compound 93 | HCT116 | Colon Cancer | 1.3 nM | nih.gov |
| Compound W24 | HGC-27 | Gastric Cancer | 0.43 µM | nih.gov |
| Compound W24 | HT-29 | Colon Cancer | 3.88 µM | nih.gov |
| Compound 128 | HCC827 | Lung Cancer | 22 nM | nih.gov |
Antimicrobial and Antiparasitic Efficacy in Vitro (e.g., anti-malarial, anti-HIV, antibacterial, antifungal)
The indazole scaffold is present in compounds showing a broad spectrum of antimicrobial and antiparasitic activities. nih.govnih.gov
Antibacterial: Indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a validated antibacterial target. mdpi.commitwpu.edu.innih.gov This mechanism provides an opportunity to combat bacteria resistant to other antibiotic classes like fluoroquinolones. nih.gov Various derivatives have shown significant in vitro activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. mitwpu.edu.inresearchgate.net
Antifungal: In vitro studies have demonstrated the antifungal potential of indazole derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain 2,3-diphenyl-2H-indazole derivatives showed growth inhibition against C. albicans and C. glabrata. mdpi.com
Anti-HIV: The indazole core is found in molecules with anti-HIV properties. nih.govnih.govnih.gov Derivatives have been shown to inhibit various targets essential for the HIV life cycle, including reverse transcriptase, integrase, and protease. arabjchem.org A novel oxazole (B20620) scaffold, which can be part of a larger indazole-containing structure, was found to have potent HIV-1 inhibitory activity, with one analogue showing an EC₅₀ of 0.42 μM. nih.gov Additionally, computational studies on indazole-2-pyrone hybrids suggest potential antiviral activity against HIV-1. doi.org
Antiparasitic/Anti-malarial: Indazole derivatives have demonstrated activity against various protozoan parasites. mdpi.comresearchgate.net A series of 2H-indazole derivatives were shown to be active against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being significantly more potent than the reference drug metronidazole. mdpi.com While the indazole scaffold has been noted for potential anti-malarial activity, specific in vitro efficacy data was not prominent in the reviewed literature. researchgate.net
Molecular Mechanism of Action Investigations
Beyond direct enzyme inhibition, research has delved into how indazole derivatives modulate cellular signaling pathways to exert their biological effects.
Pathway Modulation and Signaling Cascade Analysis (e.g., p53/MDM2, Bcl2 family members)
PI3K/AKT/mTOR Pathway: The indazole derivative W24 was found to inhibit the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Mechanistic studies in HGC-27 gastric cancer cells revealed that W24 induces G2/M cell cycle arrest and apoptosis by regulating the expression of Cyclin B1 and members of the Bcl-2 family, specifically BAD and Bcl-xL. nih.gov
p53-Induced Apoptosis: The development of small molecule inhibitors targeting CLK2 and CLK4, which are upstream regulators of the DNA damage-induced NF-κB pathway, has shown a connection to the p53 pathway. nih.gov These inhibitors were found to sensitize cancer cells to DNA-damaging agents by increasing p53-induced apoptosis. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name/Number | Chemical Class/Core Structure |
|---|---|
| This compound | Indazole Derivative |
| Pazopanib | Indazole Derivative |
| Axitinib | Indazole Derivative |
| Compound 30 | Indazole Derivative |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | Indazole Derivative |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | Indazole Derivative |
| Compound 107 | 1H-Indazole Analogue |
| Compound 128 | Indazole-based Covalent Inhibitor |
| Entrectinib (Compound 127 ) | 3-Aminoindazole Derivative |
| Compound 18 (2-acetyl benzoyl) | N1-benzoylated 5-(4-pyridinyl)indazole |
| Compound 19 (4-acetyl benzoyl) | N1-benzoylated 5-(4-pyridinyl)indazole |
| Compound W24 | 3-amino-1H-indazole Derivative |
| Compound 16 | Sulfonylamide Indazole Derivative |
| Compound 93 | 3-(pyrrolopyridin-2-yl)indazole Derivative |
| Compound 5 | N1-acylated 5-(4-pyridinyl)indazole |
An article detailing the biological activity and mechanistic studies of this compound cannot be generated at this time. A comprehensive search of available scientific literature did not yield specific research findings or data sets for this particular chemical compound.
While general information exists for the broader class of 1H-indazole-3-amine derivatives, including their potential as antitumor agents, specific experimental data on this compound regarding its molecular target engagement, cellular effects such as apoptosis and cell cycle modulation, or its selectivity profile against cancer and normal cell lines is not present in the public domain.
Research articles on related indazole compounds, such as certain synthesized derivatives, have shown activities like the inhibition of cancer cell lines and the induction of apoptosis. For instance, some studies have investigated the structure-activity relationships of similar molecules, identifying key structural features that contribute to their biological effects. However, these findings are not directly transferable or attributable to this compound without specific experimental validation.
Therefore, without dedicated research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and includes specific data tables. Further experimental studies would be required to elucidate the biological and mechanistic properties of this compound.
Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl 1h Indazol 7 Amine Derivatives
Impact of Substitutions on the 3-Phenyl Ring on Biological Activity
The 3-phenyl ring is a crucial component of the scaffold, and substitutions on this ring significantly modulate the biological activity of the derivatives.
The position of the fluorine atom on the phenyl ring, along with its potent electronic effects, plays a pivotal role in determining the biological efficacy of these compounds. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and influence the acidity or basicity of nearby functional groups. mdpi.com
Research into a series of 3,5-disubstituted indazole derivatives demonstrated a clear trend in antitumor activity against the Hep-G2 cancer cell line, where a 3,5-difluoro substitution proved superior to both 4-fluoro and 3-fluoro substitutions. nih.gov This highlights the strategic importance of the fluorine atom's placement, suggesting that di-substitution at the meta-positions can be particularly advantageous. nih.gov Further studies have consistently shown that the presence of a para-fluorine on the phenyl ring is crucial for antitumor activity in certain series of indazole derivatives. nih.gov In the context of fibroblast growth factor receptor (FGFR) inhibitors, compounds featuring a 2,6-difluoro-3-methoxyphenyl group exhibited the most potent activity, again underscoring the benefit of multiple fluorine substitutions. nih.gov The unique properties of fluorine allow it to form favorable interactions with protein side chains and even slip between DNA base pairs, leading to enhanced biological effects. mdpi.com
| Compound Series | Substituent on Phenyl Ring | Activity against Hep-G2 (IC₅₀) |
|---|---|---|
| 3,5-disubstituted indazoles | 3-fluoro (5b) | Higher IC₅₀ (Less Potent) |
| 3,5-disubstituted indazoles | 4-fluoro (5e) | Intermediate IC₅₀ |
| 3,5-disubstituted indazoles | 3,5-difluoro (5j) | Lower IC₅₀ (More Potent) |
Beyond fluorine, the addition of other substituents to the phenyl ring has been explored to optimize potency. The nature, size, and electronic properties of these groups are critical. For instance, replacing a 3-fluorophenyl group with either a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl moiety led to a two- to ten-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov This suggests that for this specific target, the electron-withdrawing nature and size of the 3-fluoro substituent are well-tuned for optimal interaction.
In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the substitution pattern on the phenyl ring was found to be a key determinant of activity. tandfonline.com Derivatives with a 1,3,5-substituted phenyl group were three- to seven-fold more potent than their 1,3,4-substituted counterparts, implying that this specific arrangement allows the compound to better occupy a hydrophobic pocket within the kinase's binding site. tandfonline.com The optimization of a different series of FGFR inhibitors led to the discovery that a compound bearing a 2,6-difluoro-3-methoxyphenyl group was highly effective, with IC₅₀ values in the low nanomolar range against FGFR1 and FGFR2. nih.gov This demonstrates that a combination of fluoro and methoxy (B1213986) groups can lead to significantly enhanced potency. nih.gov
| Scaffold | Phenyl Ring Substituent | Target | Observed Activity | Reference |
|---|---|---|---|---|
| 1H-Indazole-3-amine | 4-methoxyphenyl | K562 Cells | Decreased potency vs. 3-fluorophenyl | nih.gov |
| 1H-Indazole-3-amine | 3,4-dichlorophenyl | K562 Cells | Decreased potency vs. 3-fluorophenyl | nih.gov |
| 1H-Indazol-3-amine | 2,6-difluoro-3-methoxyphenyl | FGFR1/FGFR2 | IC₅₀ < 4.1 nM / 2.0 nM | nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | 1,3,5-substitution pattern | FLT3 Kinase | More potent than 1,3,4-substitution | tandfonline.com |
Role of the 1H-Indazole Core Modifications
The 1H-indazole core serves as a critical anchor for these molecules, often forming key interactions, such as hydrogen bonds, with target proteins. nih.gov Modifications to this core, both at the nitrogen atoms and at the 7-amino group, can profoundly affect the compound's biological profile.
The nitrogen atoms of the indazole ring are key sites for modification. In many biologically active indazoles, the 1H-tautomer is more stable and therefore predominates when there are no N-substitutions. researchgate.net However, strategic substitution at the N1 position can be essential for activity. For example, N1-substituted benzyl (B1604629) groups are critical for the antispermatogenic activity of certain indazole-3-carboxylic acid derivatives. austinpublishinggroup.com The synthesis of N-phenyl-1H-indazole-1-carboxamides, which involves reacting an isocyanate with the indazole core, creates a substitution at the N1 position that has been shown to yield compounds with significant antiproliferative activity. nih.gov One such derivative, compound 1c, was particularly effective against colon and melanoma cell lines and was found to arrest the cell cycle in the G0-G1 phase. nih.gov
The 7-amino group is a defining feature of the parent scaffold and a prime site for derivatization to modulate pharmacological properties. While direct derivatization of the 7-amino group of 3-(3-fluorophenyl)-1H-indazol-7-amine is a key strategy, insights can also be gained from related structures. For instance, replacing the 7-amino group with other functionalities, such as a methoxy or nitro group, has been shown to produce potent nitric oxide synthase inhibitors. austinpublishinggroup.com In a series of pyrazolo[1,5-a]pyrimidines, the 7-amino group was incorporated into a larger side chain, 7-(2-pyridylmethylamine), and modifications to this appended group significantly impacted antimycobacterial activity. mdpi.com Exploration of substituents on the pyridine (B92270) ring of this side chain revealed that while substitutions at the 6'-position were generally not well-tolerated, a range of substituents at the 5'-position yielded compounds with good activity. mdpi.com This indicates that the 7-amino group can serve as a versatile handle for introducing diverse chemical moieties to fine-tune biological activity.
Linker and Side Chain Variations and their Pharmacological Consequences
Studies on other heterocyclic scaffolds have shown that replacing a side chain's ether linkage with an amine, amide, or urea (B33335) functionality can have dramatic effects. nih.gov While an amine linker was well-tolerated, amide and urea linkers significantly improved aqueous solubility but at the cost of a tenfold reduction in antileishmanial potency. nih.gov Ultimately, an O-carbamate linker provided the best balance of increased solubility, good metabolic stability, and potent in vivo efficacy. nih.gov In another study, elongating a scaffold by adding a single atom (carbon, nitrogen, or oxygen) as a linker provided greater flexibility to a terminal amine substituent, resulting in a two- to four-fold improvement in activity against FLT3 kinase. tandfonline.com
| Linker Type | Impact on Solubility | Impact on Potency |
|---|---|---|
| Ether | Baseline | Baseline |
| Amine | Marginal Change | Well-tolerated |
| Amide | Improved (up to 53-fold) | Reduced (>10-fold) |
| Urea | Improved (up to 53-fold) | Reduced (>10-fold) |
| O-Carbamate | Increased | Optimal Balance |
The strategic introduction of side chains can also enhance oral bioavailability. For example, incorporating a piperazine (B1678402) moiety is a known strategy to improve solubility and bioavailability, as seen in the leukemia drug Imatinib. nih.gov This principle was applied to indazole derivatives by introducing a piperazine acetamide (B32628) at the C-3 position to improve their drug-like properties. nih.gov
Impact of Alkyl/Aryl Spacers on Target Recognition
The introduction of alkyl and aryl spacers into derivatives of the 3-phenyl-1H-indazol-7-amine scaffold has a profound effect on their interaction with biological targets, particularly protein kinases. The 1H-indazole-3-amine moiety itself is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.govresearchgate.net The size, rigidity, and chemical nature of the spacers attached to this core structure can significantly modulate binding affinity and selectivity.
Research into 3,5-disubstituted indazole derivatives has shown that the nature of the linkage and the terminal group plays a crucial role in their anti-proliferative effects. For instance, modifications at the 3-amino position to include various amide-linked moieties can be considered as introducing functionalized spacers. A study involving a series of 3,5-disubstituted indazole derivatives explored the impact of introducing a piperazine acetamide group at the C-3 position. researchgate.net The piperazine ring, a common cyclic alkyl diamine spacer, is often incorporated into drug candidates to enhance pharmacokinetic properties and can also provide an additional point of interaction with the target protein. researchgate.net
In one study, a series of compounds were synthesized to evaluate the effect of different substituents on the piperazine ring. The data indicates that the nature of the substituent on the terminal phenyl ring of the piperazine acetamide spacer significantly influences the cytotoxic activity against various cancer cell lines.
| Compound | R Group (on terminal phenyl) | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Hepatoma) |
|---|---|---|---|---|---|
| 6o | 4-OCH3 | 5.15 | 15.2 | 14.6 | 10.3 |
| 6p | 2,4-di-OCH3 | 9.51 | >40 | >40 | >40 |
| 6q | 3,4-di-Cl | 10.3 | 31.5 | 25.4 | 19.7 |
Data synthesized from a study on 3,5-disubstituted indazole derivatives. nih.govresearchgate.net
The data in Table 1 illustrates that a single methoxy group at the para position (Compound 6o) results in the most potent activity against the K562 cell line. In contrast, the introduction of a bulkier 2,4-dimethoxy substitution (Compound 6p) or electron-withdrawing dichloro groups (Compound 6q) leads to a decrease in activity, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of the spacer's terminal aryl group.
Furthermore, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the elongation of the scaffold by introducing a single atom spacer (such as carbon, nitrogen, or oxygen) between a phenyl group and a basic amine substituent has been shown to enhance activity. nih.gov This strategy provides greater conformational flexibility to the basic amine, allowing for optimal interactions within the kinase binding site. For example, derivatives with a methylene (B1212753) (-CH2-), amine (-NH-), or ether (-O-) linker between a benzimidazole (B57391) core and a terminal amine-containing ring demonstrated improved inhibitory potency against FLT3 compared to their directly linked counterparts. nih.gov This underscores the principle that even subtle changes in spacer length and composition can have a significant impact on target recognition.
Rational Design Based on SAR Insights
The insights gained from SAR studies have been instrumental in the rational design of novel and more potent inhibitors based on the indazole scaffold. The understanding that the 1H-indazole-3-amine core serves as a hinge-binder has allowed researchers to focus on optimizing the substituents at other positions to enhance interactions with other regions of the ATP-binding pocket. researchgate.netnih.gov
A key SAR insight is the importance of the substitution pattern on the aryl ring at the C-5 position of the indazole core. Studies have consistently shown that certain substitutions are critical for potent anti-proliferative activity. For instance, the presence of a 3-fluorophenyl group at this position was found to be more favorable for activity against the K562 cell line compared to a 4-methoxyphenyl or a 3,4-dichlorophenyl group. nih.gov This knowledge allows for the focused design of new analogs that retain this beneficial moiety while exploring other structural modifications.
The rational design of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors provides a clear example of this approach. nih.gov Based on the structure of previous FLT3 inhibitors, researchers incorporated the indazole ring as a key structural element. Their design strategy involved modifying a terminal phenyl ring with various substituents to probe a hydrophobic pocket within the FLT3 kinase domain. A significant finding was that a 1,3,5-substituted phenyl group was more effective than a 1,3,4-substituted one, suggesting a better fit in the hydrophobic pocket. nih.gov
Further rational design involved introducing a one-atom spacer to provide flexibility, leading to compounds with significantly improved potency.
| Compound | Linker (X) | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) |
|---|---|---|---|
| 8p | - | 105.3 | 22.4 |
| 8r | -CH2- | 41.6 | 5.64 |
| 8v | -NH- | 25.3 | 8.6 |
Data synthesized from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov
As shown in Table 2, Compound 8p, which lacks a spacer, has a moderate inhibitory activity against wild-type FLT3. The rationally designed compounds 8r and 8v, which incorporate a methylene (-CH2-) and an amine (-NH-) spacer, respectively, exhibit a 2- to 4-fold increase in potency against FLT3 and are also more effective against the drug-resistant D835Y mutant. nih.gov This demonstrates the power of using SAR insights to guide the design of molecules with enhanced biological profiles. This iterative process of design, synthesis, and testing based on a continuously refined understanding of SAR is a cornerstone of modern medicinal chemistry.
Advanced Methodologies and Analytical Techniques for Research on 3 3 Fluorophenyl 1h Indazol 7 Amine
Spectroscopic Methods for Structural Elucidation of Analogs
Spectroscopy is indispensable for the unambiguous determination of the molecular structure of newly synthesized analogs of 3-(3-fluorophenyl)-1H-indazol-7-amine. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. ipb.pt For indazole derivatives, these techniques are fundamental for confirming the substitution pattern on both the indazole core and any appended aromatic rings. researchgate.netresearchgate.net
In ¹H NMR spectra of indazole analogs, the proton on the indazole nitrogen (N-H) typically appears as a broad signal at a high chemical shift (δ), often above 10 ppm, due to its acidic nature. rsc.org Protons on the aromatic rings exhibit complex splitting patterns in the range of δ 7-8.5 ppm. The coupling constants (J values) between adjacent protons are critical for determining their relative positions. For instance, a larger coupling constant is characteristic of ortho protons, while smaller values indicate meta or para relationships.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. researchgate.net The chemical shifts of carbon atoms are sensitive to their electronic environment. Carbons in the aromatic rings typically resonate in the δ 110-150 ppm region. The presence of a fluorine atom, as in the 3-fluorophenyl group, induces characteristic splitting in the ¹³C NMR spectrum due to C-F coupling, providing clear evidence of its location. The chemical shifts for various substituted indazole analogs illustrate the influence of different functional groups on the electronic environment of the core structure. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Indazole Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 5-Chloro-3-phenyl-1H-indazole | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | rsc.org |
| 5-Iodo-3-phenyl-1H-indazole | 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H) | 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70 | rsc.org |
| 1-Butyl-1H-indazole-3-carboxamide | 8.11 (d, J=8.0 Hz, 1H), 7.69 (d, J=8.8 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.28 (s, 1H), 7.19 (t, J=7.6 Hz, 1H), 4.40 (t, J=6.8 Hz, 2H), 1.79 (q, J=6.8 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J=7.6 Hz, 3H) | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 | nih.gov |
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. numberanalytics.com In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgamazonaws.com
For analogs of this compound, HRMS is used to confirm that the synthesized compound has the correct molecular formula. nih.gov The presence of nitrogen atoms in the indazole ring results in an odd molecular weight, a characteristic feature that can be observed in the mass spectrum. The fragmentation pattern observed in the MS/MS spectrum can also provide structural information, helping to confirm the connectivity of the different parts of the molecule. researchgate.net For fluorinated compounds, HRMS is particularly useful in distinguishing between potential products and impurities. nih.govnih.gov
Table 2: HRMS Data for a Representative Indazole Analog
| Compound | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| 5-Iodo-3-phenyl-1H-indazole | [M+H]⁺ | 320.9883 | 320.9886 | rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by a sample at different frequencies. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. libretexts.org
For an analog like this compound, key functional groups produce distinct signals. The N-H bonds of the primary amine (NH₂) at the 7-position and the indazole ring N-H give rise to stretching vibrations typically in the 3200-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com Primary amines usually show two bands in this region (asymmetric and symmetric stretching). orgchemboulder.com The C-N stretching of the aromatic amine appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-F bond of the fluorophenyl group also has a characteristic absorption, typically in the 1000-1400 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for Indazole Analogs
| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Source |
|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide | N-H stretch (amide) | 3306 | nih.gov |
| C=O stretch (amide) | 1664 | nih.gov | |
| 5-Iodo-3-phenyl-1H-indazole | Aromatic/Heterocyclic stretches | 1476, 906, 774, 696 | rsc.org |
| Aniline (B41778) (Aromatic Primary Amine) | N-H stretches | 3442, 3360 | orgchemboulder.com |
| N-H bend | 1619 | orgchemboulder.com | |
| C-N stretch | 1281 | orgchemboulder.com |
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the analysis of reaction progress and sample purity. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. chimexpert.com It is particularly useful for the purification of non-volatile heterocyclic compounds like indazole derivatives. numberanalytics.comresearchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly employed. researchgate.net
In the context of research on this compound, HPLC is used to isolate the desired product from starting materials, reagents, and byproducts. google.com By monitoring the separation with a UV detector, fractions containing the pure compound can be collected. Analytical HPLC is also used to assess the purity of the final product, often aiming for a purity greater than 90-95%. google.com The development of a suitable HPLC method involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve efficient separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds.
During the synthesis of this compound and its analogs, volatile byproducts may be formed. nih.gov GC-MS can be used to monitor the reaction mixture to identify these byproducts, helping to optimize reaction conditions and minimize their formation. dnu.dp.ua For example, in syntheses involving cyclization or substitution reactions, incomplete reactions or side reactions can lead to smaller, more volatile molecules. The GC separates these components based on their boiling points and polarity, and the MS provides mass spectra that allow for their identification, even in trace amounts. nih.govnih.gov
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
The use of X-ray crystallography has been pivotal in understanding how kinase inhibitors, including this compound, also known as Linifanib, interact with their protein targets at an atomic level. While a specific publicly available co-crystal structure of Linifanib with its primary targets like Vascular Endothelial Growth Factor Receptor (VEGFR) or FMS-like Tyrosine Kinase 3 (FLT3) is not readily found, the extensive body of crystallographic data for related kinases in complex with similar inhibitors provides a robust framework for understanding its binding mechanism. This knowledge is crucial for the rational design of new and improved therapeutic agents.
Elucidation of Atomic-Level Binding Interactions
Molecular modeling and docking studies, informed by the crystal structures of homologous kinases, have shed light on the specific interactions between this compound and its target kinases. These computational analyses suggest a binding mode that is characteristic of many ATP-competitive kinase inhibitors.
The central urea (B33335) moiety and the 1H-indazole-3-amine group of the molecule are predicted to form key hydrogen bonds with the hinge region of the kinase domain. This region is critical as it connects the N- and C-lobes of the kinase and is a common anchoring point for inhibitors. Specifically, the amino group and the nitrogen atoms of the indazole ring are likely to act as hydrogen bond donors and acceptors, respectively, with the backbone amide and carbonyl groups of conserved residues in the hinge region, such as a cysteine residue. nih.gov
The 3-fluorophenyl group extends into a hydrophobic pocket within the active site. The fluorine substitution can enhance binding affinity through favorable interactions and can also improve metabolic stability and pharmacokinetic properties. The phenyl ring itself engages in van der Waals interactions with hydrophobic residues lining this pocket.
| Interacting Ligand Moiety | Probable Interacting Protein Residues (Hinge Region) | Type of Interaction |
| 1H-Indazole-3-amine | Backbone amide and carbonyl groups (e.g., Cys) | Hydrogen Bonds |
| Urea Linker | Hinge Region Residues | Hydrogen Bonds |
| 3-Fluorophenyl Group | Hydrophobic Pocket Residues | van der Waals, Hydrophobic Interactions |
Structure-Guided Drug Design Applications
The understanding of the binding mode of this compound and related compounds has been instrumental in the structure-guided design of novel kinase inhibitors. By analyzing the co-crystal structures of similar inhibitors with their target kinases, medicinal chemists can identify opportunities to optimize ligand-protein interactions.
One key application is in scaffold hopping, where the core structure of a known inhibitor is replaced with a novel chemical scaffold while retaining the key binding interactions. For instance, based on the binding mode of Linifanib, new series of inhibitors have been designed and synthesized with the aim of improving potency, selectivity, or pharmacokinetic profiles. researchgate.net
Structure-guided design also allows for the modification of substituents to enhance interactions with specific pockets within the kinase active site. For example, knowledge of the hydrophobic pocket that accommodates the 3-fluorophenyl group can guide the design of analogs with different substitutions on this ring to improve potency or to achieve selectivity against other kinases.
Furthermore, understanding the atomic-level interactions helps in overcoming drug resistance. Mutations in the kinase domain can alter the binding site and reduce the efficacy of an inhibitor. By using the co-crystal structure of the mutant kinase, new inhibitors can be designed to specifically target the mutated protein, thus circumventing resistance. While a specific co-crystal structure for Linifanib is not available, the principles of structure-guided design, based on the wealth of crystallographic data for other kinase inhibitors, have undoubtedly influenced the development and optimization of compounds like this compound.
| Design Strategy | Application in Drug Discovery |
| Scaffold Hopping | Development of novel chemical series with retained key binding features. |
| Substituent Modification | Optimization of potency, selectivity, and pharmacokinetic properties. |
| Targeting Resistance Mutations | Design of inhibitors effective against drug-resistant forms of kinases. |
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-(3-fluorophenyl)-1H-indazol-7-amine, and how can reaction yields be optimized?
A multi-step approach is typically employed, starting with halogenation or coupling reactions to introduce the 3-fluorophenyl group. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) with aryl boronic acids can attach the fluorophenyl moiety to the indazole core. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Temperature control : Heating at 60–70°C for 6–8 hours ensures complete coupling while minimizing side reactions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity. Yield optimization may require stoichiometric adjustments of coupling partners (1:1.1 molar ratio) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced splitting patterns at ~7 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.1) and detects impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Q. How can researchers establish a validated HPLC-MS protocol for quantifying this compound in biological matrices?
- Column : C18 (2.6 µm, 50 × 2.1 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) .
- Detection : MRM transitions (e.g., m/z 268.1 → 135.0) enhance specificity in complex samples .
- Calibration : Linear range of 1–1000 ng/mL with deuterated internal standards (e.g., D₅-3-fluorophenyl analog) improves accuracy .
Advanced Research Questions
Q. How can crystallographic data refinement using programs like SHELX improve the accuracy of structural determinations for this compound derivatives?
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) resolves fluorine and amine group positions .
- Refinement : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms, reducing R₁ values to <0.05 .
- Validation : PLATON checks for missed symmetry and hydrogen bonding networks critical for stability .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental binding affinities of this compound with kinase targets?
- Docking adjustments : Include explicit water molecules in AutoDock Vina simulations to account for solvent-mediated interactions .
- MD simulations : 100-ns trajectories (AMBER force field) evaluate conformational flexibility of the indazole core .
- Experimental validation : Surface plasmon resonance (SPR) with immobilized kinase domains (e.g., Pim-1) quantifies KD under varying pH conditions .
Q. In designing SAR studies for this compound, which substituent modifications have shown the most significant impact on bioactivity in related compounds?
- Fluorine position : 3-Fluorophenyl enhances metabolic stability compared to 2- or 4-fluoro analogs .
- Amine substitution : N-alkylation (e.g., methyl or morpholinopropyl groups) improves solubility but may reduce target affinity .
- Indazole ring : Bromination at C4 increases steric bulk, affecting kinase selectivity .
Q. How should researchers address contradictory cytotoxicity results of this compound across different cell lines?
- Assay standardization : Use identical passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs) .
- Metabolic profiling : LC-MS-based metabolomics identifies cell line-specific detoxification pathways (e.g., CYP3A4 overexpression) .
- Control compounds : Compare with structurally related analogs (e.g., gefitinib impurity 13) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
